molecular formula C41H50N6O8S B1383558 Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) CAS No. 78700-57-9

Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human)

Katalognummer: B1383558
CAS-Nummer: 78700-57-9
Molekulargewicht: 786.9 g/mol
InChI-Schlüssel: WQICQGUHVCFQAZ-CUPIEXAXSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) is a synthetic peptide fragment derived from human gastrin I, a hormone critical for gastric acid secretion and gastrointestinal mucosal growth . This compound corresponds to residues 13–17 of gastrin I, modified with a tert-butoxycarbonyl (Boc) protecting group at the N-terminus and a benzyl (Bzl) ester on the aspartic acid (Asp) side chain at position 14. Its molecular formula is C₄₃H₅₅₁N₇O₉S, with a molecular weight of 846.02 g/mol .

The Boc and Bzl groups enhance stability during solid-phase peptide synthesis (SPPS) and prevent undesired side reactions. The benzyl ester on Asp(16) is typically removed under acidic conditions (e.g., hydrogen fluoride or trifluoromethanesulfonic acid) or via hydrogenolysis post-synthesis . This peptide is widely used in pharmacological studies to investigate gastrin's role in cancer proliferation and digestive disorders .

Eigenschaften

IUPAC Name

benzyl (3S)-4-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-3-(1H-indol-3-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H50N6O8S/c1-41(2,3)55-40(53)47-33(22-28-24-43-30-18-12-11-17-29(28)30)38(51)44-31(19-20-56-4)37(50)46-34(23-35(48)54-25-27-15-9-6-10-16-27)39(52)45-32(36(42)49)21-26-13-7-5-8-14-26/h5-18,24,31-34,43H,19-23,25H2,1-4H3,(H2,42,49)(H,44,51)(H,45,52)(H,46,50)(H,47,53)/t31-,32-,33-,34-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQICQGUHVCFQAZ-CUPIEXAXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCSC)C(=O)NC(CC(=O)OCC3=CC=CC=C3)C(=O)NC(CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(=O)OCC3=CC=CC=C3)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H50N6O8S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

786.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Boc-(Asp(OBzl)16)-Gastrin I (13-17) is a synthetic peptide analog of the human gastrin hormone, which plays a critical role in the regulation of gastric acid secretion and has implications in gastric physiology and pathology. This article delves into its biological activity, including metabolism, pharmacodynamics, and potential therapeutic applications.

Overview of Gastrin

Gastrin is a peptide hormone produced by G cells in the stomach lining. It stimulates gastric acid secretion and promotes gastric motility. The structure of gastrin consists of a C-terminal pentapeptide essential for its biological activity, which is modified in various analogs to enhance stability and potency.

Structure and Properties

Chemical Structure :

  • Sequence : Boc-Gly-Trp-Met-Asp(OBzl)-Phe-NH2
  • Molecular Weight : 846.02 g/mol
  • Molecular Formula : C43H55N7O9S
  • Purity : > 95%
  • Form : Lyophilized powder
PropertyValue
Sequence (One Letter)Boc-GWMD(OBzl)F-NH2
Storage Temperature-20°C
Shipping ConditionsIce bag

Metabolism and Pharmacokinetics

The metabolism of gastrin peptides, including Boc-(Asp(OBzl)16)-Gastrin I (13-17), involves enzymatic degradation primarily in the gastrointestinal tract. Studies have shown that the N-terminal fragments of gastrin can influence acid secretion without altering basal levels significantly. For instance, the infusion of gastrin fragments did not change basal acid secretion but did affect stimulated acid output under certain conditions .

Boc-(Asp(OBzl)16)-Gastrin I (13-17) exerts its effects through specific interactions with the cholecystokinin B (CCK-B) receptor, which mediates gastric acid secretion. The analog's modifications enhance its stability against enzymatic degradation, potentially increasing its bioavailability and efficacy compared to natural gastrin .

Case Studies

  • Gastric Carcinogenesis :
    A study highlighted that gastrin can induce apoptosis in gastric epithelial cells, contributing to gastric carcinogenesis. In animal models infused with gastrin, there was an observable increase in apoptotic markers, suggesting that elevated gastrin levels could lead to altered cell survival pathways .
  • Gastric Acid Secretion :
    Infusion studies demonstrated that while basal acid secretion remained unchanged with low doses of gastrin fragments, higher concentrations significantly increased acid output. This suggests a dose-dependent response that could be leveraged therapeutically .

Research Findings

Recent research underscores the importance of gastrin analogs in therapeutic contexts:

  • Therapeutic Applications : Gastrin analogs like Boc-(Asp(OBzl)16)-Gastrin I (13-17) are being explored for their potential to enhance gastric mucosal defense mechanisms and treat conditions like peptic ulcers.
  • Biophysical Interactions : Studies on drug-membrane interactions have shown that modifications in peptide structure can influence their interaction with cell membranes, impacting their therapeutic efficacy against pathogens like Helicobacter pylori .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Features

The table below compares Boc-(Asp(OBzl)16)-Gastrin I (13-17) (human) with structurally related gastrin peptides and synthetic analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Modifications Functional Role
Boc-(Asp(OBzl)16)-Gastrin I (13-17) C₄₃H₅₅₁N₇O₉S 846.02 Boc at N-terminus; Asp(OBzl) at position 16 Partial agonist for CCK-B receptors
Gastrin I (human) (sulfated) C₉₇H₁₂₄N₂₀O₃₄S₂ 2178.27 Full-length (17 residues); sulfated Tyr Stimulates gastric acid secretion
[Leu15]-Gastrin I (human) C₈₉H₁₂₀N₁₈O₂₅S 1982.1 Leu substitution at position 15 Enhanced stability in aqueous solutions
Boc-Cholecystokinin Octapeptide (3-8) C₄₉H₆₂N₁₀O₁₃S₂ 1063.23 Boc protection; truncated CCK sequence Binds CCK-A/B receptors
Boc-β-Glu(OBzl)-OH C₁₇H₂₃NO₆ 337.37 β-linked Glu with Bzl ester Intermediate in peptide synthesis
Key Observations:

Size and Scope : Boc-(Asp(OBzl)16)-Gastrin I (13-17) is a truncated peptide (5 residues) compared to full-length Gastrin I (17 residues), making it easier to synthesize but less biologically active .

Protecting Groups : Unlike sulfated Gastrin I, which requires post-translational modifications, Boc-(Asp(OBzl)16)-Gastrin I (13-17) uses synthetic protecting groups for stability during SPPS .

Receptor Specificity : While full-length gastrin activates CCK-B receptors strongly, the truncated Boc-(Asp(OBzl)16)-Gastrin I (13-17) shows partial agonism, likely due to missing residues critical for receptor binding .

Q & A

Q. How to reconcile discrepancies between in vitro potency and in vivo efficacy?

  • Methodological Answer : In vitro-in vivo discordance often results from peptide stability (e.g., protease degradation) or pharmacokinetics. Conduct stability assays in simulated gastric fluid (SGF) and plasma. Use LC-MS/MS to quantify intact peptide levels in serum. Modify the peptide with PEGylation or D-amino acid substitutions to enhance bioavailability if needed .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.